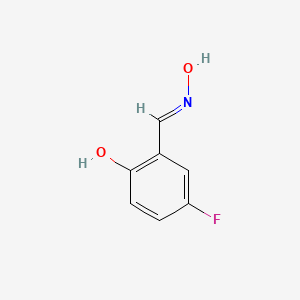

5-Fluoro-2-hydroxybenzaldehyde oxime

Description

Properties

IUPAC Name |

4-fluoro-2-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBFIKDJEJSBIJ-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=N/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, physicochemical properties, and applications:

Halogen-Substituted Hydroxybenzaldehyde Oximes

a) 5-Chloro-2-hydroxybenzaldehyde Oxime

- Structure : Chlorine replaces fluorine at the 5-position.

- Applications : Chlorinated oximes are often used in pesticide synthesis and as intermediates in pharmaceuticals.

b) 4-Fluoro-2-hydroxybenzaldehyde Oxime

- Structure : Fluorine is at the 4-position instead of the 5-position.

- Relevance : This positional isomer is used to study substituent effects on tautomerism and stability .

c) 2-Fluoro-6-hydroxybenzaldehyde Oxime

Alkyl-Substituted Hydroxybenzaldehyde Oximes

a) 5-Dodecyl-2-hydroxybenzaldehyde Oxime

- Structure : A long dodecyl chain replaces fluorine.

- Properties : The hydrophobic alkyl chain increases lipophilicity, making it suitable for membrane-permeable probes or surfactants .

- Safety : Classified as less toxic than halogenated analogs but may cause skin irritation .

b) 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde Oxime

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

*Calculated based on parent aldehyde data.

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Steric Effect | Key Influence on Oxime |

|---|---|---|---|

| -F (5-position) | Strong -I effect | Minimal | Enhances stability, electron-deficient |

| -Cl (5-position) | Moderate -I effect | Moderate | Increases nucleophilicity |

| -OCH₃ (2-position) | +M effect | Moderate | Reduces acidity, alters tautomerism |

| -C₁₂H₂₅ (5-position) | None | High | Increases lipophilicity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-fluoro-2-hydroxybenzaldehyde oxime?

- Methodological Answer : A four-step synthesis starting from 5-fluoro-2-hydroxybenzaldehyde involves (1) a Strecker reaction with ammonia and trimethylsilyl cyanide to form an aminonitrile intermediate, (2) hydrolysis of the nitrile group to yield a primary amine, (3) Boc protection of the amine, and (4) amide condensation with 2-aminothiazole. Challenges include isolating water-soluble intermediates, which may require pH adjustments or solvent optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For example, aromatic protons in oxime derivatives typically appear in the 7.12–7.90 ppm range, with shifts influenced by fluorine's electron-withdrawing effects. Infrared (IR) spectroscopy can confirm oxime (C=N) and hydroxyl (O-H) functional groups, while mass spectrometry (MS) verifies molecular weight .

Q. What safety protocols are recommended for handling fluorinated oximes in laboratory settings?

- Methodological Answer : Although toxicity data specific to this compound is limited, general precautions for oximes include using fume hoods, nitrile gloves, and eye protection. Toxicity studies on structurally related oximes (e.g., phosgene oxime) suggest acute exposure risks to mucous membranes and skin, necessitating immediate decontamination protocols .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity and binding affinity of the oxime group?

- Methodological Answer : Fluorine's electronegativity lowers the oxime's pKa, enhancing its nucleophilicity and ability to form stable complexes. Computational studies on fluorinated pyruvate oximes demonstrate improved inhibition constants (Ki) for enzymes like DAHPS (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase), suggesting similar structure-activity relationships could apply .

Q. What challenges arise in isolating intermediates during the synthesis of derivatives, and how can they be mitigated?

- Methodological Answer : Water solubility of intermediates (e.g., aminonitriles) complicates isolation. Strategies include using aprotic solvents (e.g., ethyl acetate), adjusting pH during crystallization, or employing reverse-phase chromatography. Reductive amination steps may require controlled addition of sodium cyanoborohydride to minimize side reactions .

Q. How can computational modeling predict the stability of oxime derivatives under varying experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model hydrogen bonding and reaction energy profiles. For example, studies on acetone oxime reveal that intermediate stability is highly dependent on solvent polarity and pH, with water expulsion barriers influencing observable species .

Q. What analytical methods are suitable for resolving contradictions in reaction mechanisms involving oxime intermediates?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and kinetic isotope effect (KIE) studies can distinguish between competing pathways. For example, isotopic labeling of the oxime nitrogen in this compound could clarify whether hydrolysis proceeds via a concerted or stepwise mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.